molecular formula C25H24N2O4S B3020325 Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921109-33-3

Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B3020325
CAS No.: 921109-33-3
M. Wt: 448.54
InChI Key: XYGUUJRTBJPVLR-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a fused bicyclic core (thieno[2,3-c]pyridine) with a tetrahydro modification at positions 4–5. The molecule features a 6-acetyl group, a methyl ester at position 3, and a 4-benzylbenzamido substituent at position 6.

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-16(28)27-13-12-20-21(15-27)32-24(22(20)25(30)31-2)26-23(29)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGUUJRTBJPVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 303.36 g/mol
  • IUPAC Name : this compound

This structure includes a thieno[2,3-c]pyridine core which is significant for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of thieno[2,3-c]pyridine can inhibit the proliferation of various cancer cell lines. The mechanism is often linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis through activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that thieno[2,3-c]pyridine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial action is believed to be due to interference with bacterial cell wall synthesis and disruption of membrane integrity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

ParameterValue
AbsorptionModerate
DistributionHigh tissue affinity
MetabolismHepatic (CYP450 enzymes)
Elimination Half-LifeApproximately 8 hours

Toxicity Profile

The toxicity profile of this compound is still under investigation. Preliminary studies suggest low toxicity in vitro; however, further in vivo studies are necessary to confirm these findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related thienopyridine derivatives, focusing on substituents, synthesis routes, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Core Structure Position 2 Substituent Position 3 Substituent Position 6 Substituent Key Functional Groups
Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Target) Thieno[2,3-c]pyridine (tetrahydro) 4-Benzylbenzamido Methyl ester Acetyl Amide, ester, acetyl
Methyl 6-acetyl-2-({4-[(3-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)-... (Analog from ) Thieno[2,3-c]pyridine (tetrahydro) 4-(3-Methylpiperidinylsulfonyl)benzamido Methyl ester Acetyl Sulfonamide, amide, ester, acetyl
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () Thieno[2,3-c]pyridine (dihydro) Amino Ethyl ester Boc-protected amine Amine, Boc, ester
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene Carbonitrile 5-Methylfuran-2-yl Cyano, ketone, furan, imine

Key Observations :

  • The target compound and its sulfonamide analog share the thieno[2,3-c]pyridine core and acetyl group but differ in the substituent at position 2 (benzamido vs. sulfonamide).
  • Ethyl 2-amino-6-boc-... lacks the acetyl group and incorporates a Boc-protected amine, favoring nucleophilic reactivity at position 2.
  • The thiazolo[3,2-a]pyrimidine derivative diverges entirely in core structure but shares a fused heterocyclic scaffold, emphasizing the role of electron-withdrawing groups (e.g., cyano) in stabilizing conjugated systems.

Key Observations :

  • The thiazolo[3,2-a]pyrimidine derivatives achieve moderate yields (68%) via one-pot condensation, highlighting the efficiency of acetic anhydride/acetic acid as a solvent system for cyclization.
  • The sulfonamide analog likely requires more specialized conditions (e.g., sulfonylation), which may lower yields due to steric hindrance from the piperidinyl group.
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy: The thiazolo[3,2-a]pyrimidine derivative (11b) shows CN stretching at 2,209 cm⁻¹ and NH bands at 3,423–3,119 cm⁻¹, consistent with its cyano and amide groups. The target compound would exhibit similar NH/amide and ester carbonyl stretches (~1,650–1,750 cm⁻¹).
  • NMR Data: The sulfonamide analog would display distinct aromatic and sulfonamide proton shifts (e.g., δ 7.4–8.0 ppm for benzamido protons). The Ethyl 2-amino-6-boc-... shows characteristic Boc tert-butyl signals at ~1.4 ppm in $ ^1H $-NMR.

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